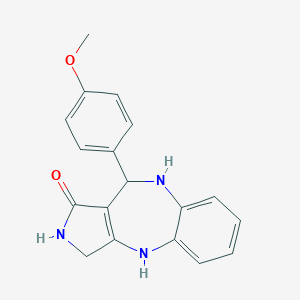
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a chemical compound that belongs to the benzodiazepine family. It is also known as TMS-1-1 and has been synthesized for the purpose of scientific research. This compound has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
Mechanism of Action
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction in neuronal excitability and anxiolytic effects. The compound also modulates the glutamate system by inhibiting the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have antidepressant effects in some studies. The compound has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Advantages and Limitations for Lab Experiments
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments. It has a unique structure and mechanism of action, which makes it a valuable tool for studying the GABA-A and glutamate systems. The compound has a low toxicity profile and does not produce significant side effects, which makes it suitable for in vivo studies. However, the synthesis of the compound is complex and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
Future Directions
There are several future directions for the study of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one. The compound has potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. Further studies are needed to determine the efficacy and safety of the compound in humans. The compound can also be used as a tool for studying the GABA-A and glutamate systems and their role in neurological disorders. Future studies can also explore the synthesis of analogs of the compound and their potential therapeutic applications.
Synthesis Methods
The synthesis of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one involves the condensation of a substituted aniline with an aldehyde, followed by cyclization and reduction. The process involves several steps and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
Scientific Research Applications
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. The compound has been studied for its effects on the GABA-A receptor, which is a target for many benzodiazepine drugs. It has also been studied for its effects on the glutamate system, which is involved in the regulation of neuronal activity.
properties
CAS RN |
137987-37-2 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)17-16-15(10-19-18(16)22)20-13-4-2-3-5-14(13)21-17/h2-9,17,20-21H,10H2,1H3,(H,19,22) |
InChI Key |
DHTAOKLCLVWLJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
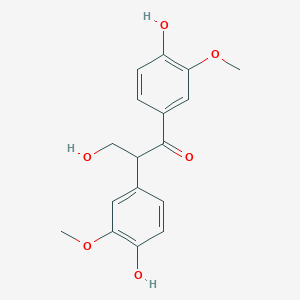
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
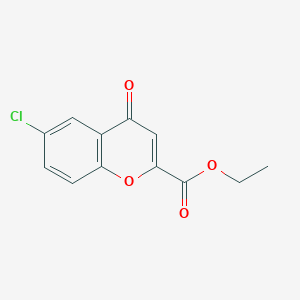
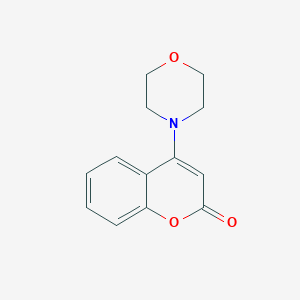
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

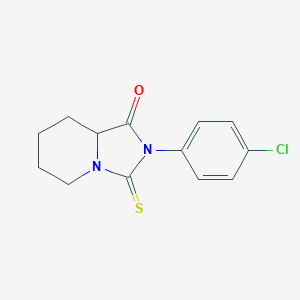
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)


![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)